molecular formula C19H22N2O4S B2935274 3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922096-97-7

3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No. B2935274
CAS RN: 922096-97-7
M. Wt: 374.46
InChI Key: YFWKRIOEJYFRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetic and Pharmacodynamic Applications

  • Study of Arginine Vasopressin (AVP) Antagonists : Research on non-peptide V2 arginine vasopressin (AVP) antagonists, such as OPC-31260, reveals their potential in inducing aquaresis (water diuresis) and improving hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH). This indicates the importance of these compounds in therapeutic interventions for electrolyte imbalance conditions (Saito et al., 1997).

  • Dual V1/V2 Vasopressin Receptor Antagonists : The exploration of YM087, a new orally active dual V1/V2 receptor antagonist, underscores the compound's efficacy in increasing urine flow rate and decreasing urinary osmolality, suggesting its application in managing conditions like hyponatremia (Burnier et al., 1999).

Therapeutic Applications

  • Prevention of Gastroduodenal Lesions : Ebrotidine, compared to ranitidine and placebo, has been studied for its effectiveness in preventing gastroduodenal lesions induced by NSAIDs such as piroxicam. This research highlights the potential of certain compounds in gastroprotective therapy (Puscas et al., 1997).

  • Circulating Platelet Aggregation : The impact of dilazep on circulating platelet aggregates in diabetics offers insights into its potential use in managing diabetes-related cardiovascular risks, demonstrating the broad therapeutic applications of chemical compounds in chronic disease management (Carleo et al., 1983).

Exposure and Safety Studies

  • Environmental and Biological Monitoring : Studies on the occurrence of parabens and their metabolites in human urine provide crucial data on human exposure to these widely used preservatives, contributing to the understanding of their safety profile and regulatory standards (Liao et al., 2013).

properties

IUPAC Name

3-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13-6-5-7-15(10-13)26(23,24)20-14-8-9-16-17(11-14)25-12-19(2,3)18(22)21(16)4/h5-11,20H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWKRIOEJYFRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.